![molecular formula C23H25NO3S B2539382 1'-(2-(4-(Isopropylthio)phenyl)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795296-01-3](/img/structure/B2539382.png)
1'-(2-(4-(Isopropylthio)phenyl)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(2-(4-(Isopropylthio)phenyl)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a chroman and a pyrrolidin ring, with an isopropylthio phenyl group attached to the acetyl moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1’-(2-(4-(Isopropylthio)phenyl)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the chroman ring: This step typically involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic conditions.
Introduction of the pyrrolidin ring: This can be achieved through a spirocyclization reaction, where the chroman ring is reacted with a suitable pyrrolidin precursor.
Attachment of the isopropylthio phenyl group:
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1’-(2-(4-(Isopropylthio)phenyl)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The isopropylthio group can be substituted with other functional groups using appropriate reagents and conditions, such as nucleophilic substitution reactions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
Scientific Research Applications
1’-(2-(4-(Isopropylthio)phenyl)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biological pathways.
Medicine: The compound may have therapeutic potential, and research can focus on its pharmacological properties and potential medical applications.
Industry: The compound can be used as a precursor for synthesizing other complex molecules or as a functional material in various industrial applications.
Mechanism of Action
The mechanism of action of 1’-(2-(4-(Isopropylthio)phenyl)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, the isopropylthio phenyl group may interact with hydrophobic pockets in proteins, while the spiro linkage can provide rigidity and specificity in binding. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1’-(2-(4-(Isopropylthio)phenyl)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one can be compared with other spiro compounds, such as:
Spiroindolines: These compounds feature a spiro linkage between an indoline and another ring, and they are known for their biological activity.
Spirooxindoles: These compounds have a spiro linkage involving an oxindole ring and are studied for their potential therapeutic applications.
Spirocyclic ketones: These compounds have a spiro linkage involving a ketone group and are used in various chemical and industrial applications.
The uniqueness of 1’-(2-(4-(Isopropylthio)phenyl)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one lies in its specific combination of functional groups and rings, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1'-[2-(4-propan-2-ylsulfanylphenyl)acetyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S/c1-16(2)28-18-9-7-17(8-10-18)13-22(26)24-12-11-23(15-24)14-20(25)19-5-3-4-6-21(19)27-23/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBGDEQFZYNLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2539300.png)
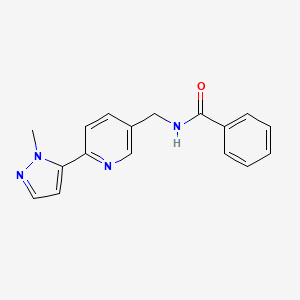
![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2539305.png)
![7-benzyl-1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2539306.png)
![N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2539308.png)
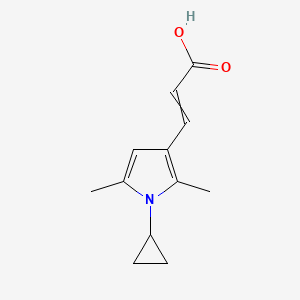
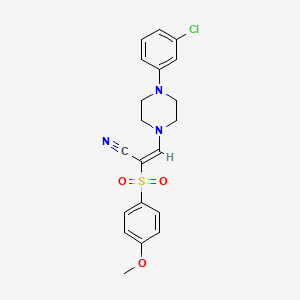
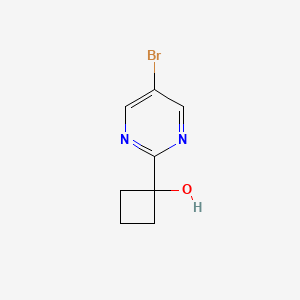
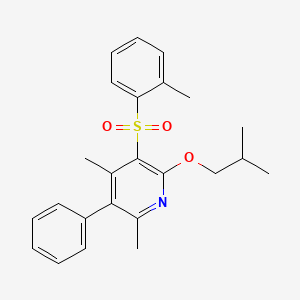
![7-Thia-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B2539317.png)
![N-(4-fluorophenyl)-3-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}propanamide](/img/structure/B2539318.png)
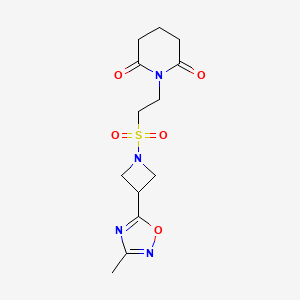
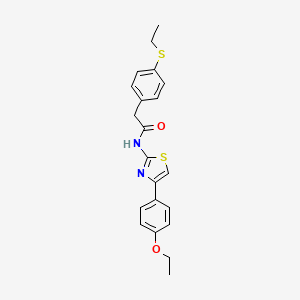
![2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2539322.png)
